Cas no 1421514-41-1 (2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide)

2-Methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide is a specialized pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl core, coupled with a 2-methoxyacetamide side chain via an ethylamino linker, offering versatility in molecular interactions. This compound may exhibit favorable binding properties due to its heterocyclic components and polar functional groups, making it a candidate for targeting specific biological pathways. Its synthetic accessibility and modifiable scaffold further enhance its utility in drug discovery. Researchers may explore its role as an intermediate or bioactive agent, particularly in the development of kinase inhibitors or other therapeutic small molecules.
2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide structure
1421514-41-1 structure
商品名:2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
CAS番号:1421514-41-1
MF:C14H19N5O2
メガワット:289.332962274551
CID:5364761

2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-Methoxy-N-[2-[[2-methyl-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]ethyl]acetamide
    • 2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
    • インチ: 1S/C14H19N5O2/c1-11-17-12(15-5-6-16-14(20)10-21-2)9-13(18-11)19-7-3-4-8-19/h3-4,7-9H,5-6,10H2,1-2H3,(H,16,20)(H,15,17,18)
    • InChIKey: VKKFCLILGVFFSN-UHFFFAOYSA-N
    • ほほえんだ: C(NCCNC1C=C(N2C=CC=C2)N=C(C)N=1)(=O)COC

じっけんとくせい

  • 密度みつど: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 557.1±50.0 °C(Predicted)
  • 酸性度係数(pKa): 14.34±0.46(Predicted)

2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6363-0656-2μmol
2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
1421514-41-1
2μmol
$57.0 2023-09-09
Life Chemicals
F6363-0656-20μmol
2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
1421514-41-1
20μmol
$79.0 2023-09-09
Life Chemicals
F6363-0656-1mg
2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
1421514-41-1
1mg
$54.0 2023-09-09
Life Chemicals
F6363-0656-20mg
2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
1421514-41-1
20mg
$99.0 2023-09-09
Life Chemicals
F6363-0656-40mg
2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
1421514-41-1
40mg
$140.0 2023-09-09
Life Chemicals
F6363-0656-25mg
2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
1421514-41-1
25mg
$109.0 2023-09-09
Life Chemicals
F6363-0656-30mg
2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
1421514-41-1
30mg
$119.0 2023-09-09
Life Chemicals
F6363-0656-10μmol
2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
1421514-41-1
10μmol
$69.0 2023-09-09
Life Chemicals
F6363-0656-2mg
2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
1421514-41-1
2mg
$59.0 2023-09-09
Life Chemicals
F6363-0656-3mg
2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
1421514-41-1
3mg
$63.0 2023-09-09

2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide 関連文献

2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 1421514-41-1 and Product Name: 2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide

Compound with the CAS number 1421514-41-1 and the product name 2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound incorporates several key functional groups that contribute to its unique chemical properties and biological activities.

The molecular structure of this compound is built around a pyrimidine core, which is a common scaffold in many bioactive molecules. Specifically, the presence of a 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl moiety introduces a nitrogen-rich heterocyclic system, which is known to enhance binding affinity to biological targets. This moiety is further linked to an acetamide group, which is a well-established pharmacophore in drug design, contributing to both solubility and metabolic stability.

The amine functional group at the 2-position of the pyrimidine ring is particularly noteworthy, as it provides a site for further derivatization and interaction with biological receptors. This amine is connected to an ethyl chain, which terminates in another amine group. The presence of two amine functionalities suggests that this compound may exhibit bifunctional interactions, making it a promising candidate for targeted drug delivery systems.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such complex molecules. Studies utilizing molecular docking simulations have shown that the pyrimidine core of this compound can effectively bind to various protein targets, including enzymes and receptors involved in critical biological pathways. The 2-methoxy group at the N-terminal position further modulates the electronic properties of the molecule, enhancing its interactions with polar regions of biological targets.

In the realm of drug development, the synthesis and optimization of novel compounds are paramount. The synthetic route for this compound involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and functional group modifications. The use of advanced synthetic techniques has allowed for the efficient preparation of this molecule in high purity, making it suitable for further pharmacological studies.

Current research in medicinal chemistry focuses on developing small molecules that can modulate specific biological pathways with high selectivity and low toxicity. The structure-activity relationship (SAR) of this compound has been extensively studied to understand how modifications at different positions affect its biological activity. Preliminary results indicate that slight alterations in the ethyl chain or the pyrrole ring can significantly enhance its potency against specific therapeutic targets.

The pharmacokinetic properties of this compound are also under investigation. Studies have shown that modifications to the molecular structure can influence absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, incorporating hydrophilic groups into the ethyl chain can improve solubility and oral bioavailability, while lipophilic substitutions may enhance membrane permeability.

Another area of interest is the potential application of this compound in combination therapies. Given its multifunctional nature, it may be possible to design derivatives that act synergistically with other drugs targeting different pathways. This approach could lead to more effective treatments for complex diseases by addressing multiple mechanisms simultaneously.

The development of novel drug candidates often requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. High-throughput screening (HTS) techniques have been instrumental in identifying promising compounds like this one by rapidly testing their interactions with a wide range of biological targets. The integration of HTS data with computational modeling has accelerated the discovery process significantly.

Future directions in research may include exploring the use of this compound as a lead molecule for drug discovery programs targeting neurological disorders or inflammatory diseases. The unique combination of functional groups makes it a versatile platform for designing molecules with tailored properties. Additionally, green chemistry principles are being increasingly adopted in synthetic chemistry to minimize environmental impact while maintaining high yields and purity standards.

In conclusion, compound with CAS No. 1421514-41-1 and product name 2-methoxy-N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide represents a significant contribution to pharmaceutical chemistry. Its complex molecular structure and multifunctional nature make it a promising candidate for further development as a therapeutic agent. Ongoing research efforts aim to fully elucidate its biological activities and optimize its pharmacokinetic properties for clinical applications.

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